4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine
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Overview
Description
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by the chloropyridine.
Coupling with Morpholine: The final step involves coupling the chloropyridine-piperidine intermediate with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chloropyridine moiety or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloropyridine site.
Scientific Research Applications
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved would depend on the structure of the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}piperidine: Similar structure but lacks the morpholine ring.
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}pyrrolidine: Similar structure but contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of both the morpholine and piperidine rings in 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine makes it unique compared to similar compounds. This dual-ring structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-15-11-14(1-4-18-15)16(21)20-5-2-13(3-6-20)12-19-7-9-22-10-8-19/h1,4,11,13H,2-3,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEPTVMJXSXBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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